Griseolic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13N5O8 |
|---|---|
Molecular Weight |
379.28 g/mol |
IUPAC Name |
(2R,3R,3aS,5S)-2-(6-aminopurin-9-yl)-5-[carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid |
InChI |
InChI=1S/C14H13N5O8/c15-9-5-10(17-2-16-9)19(3-18-5)11-6(20)7-4(26-11)1-14(27-7,13(24)25)8(21)12(22)23/h1-3,6-8,11,20-21H,(H,22,23)(H,24,25)(H2,15,16,17)/t6-,7-,8?,11-,14+/m1/s1 |
InChI Key |
IAPZXUKYTCQQFE-QZKDJMESSA-N |
Isomeric SMILES |
C1=C2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O[C@@]1(C(C(=O)O)O)C(=O)O |
Canonical SMILES |
C1=C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(C(C(=O)O)O)C(=O)O |
Synonyms |
griseolic acid |
Origin of Product |
United States |
Biosynthesis and Natural Production of Griseolic Acid
Microbial Origin and Producing Organisms
Griseolic acid is a natural product isolated from the fermentation broth of microorganisms belonging to the genus Streptomyces. nih.govgoogle.com Specifically, Streptomyces griseoaurantiacus is identified as a key producing organism. nih.govgoogle.comgoogle.commedchemexpress.comwikipedia.orgcore.ac.uknp-mrd.orgjst.go.jpnih.gov Strains such as Streptomyces griseoaurantiacus SANK 63479 (also referred to as No. 43894 or FERM-P 5223) are known to produce this compound and its derivatives. nih.govgoogle.comgoogle.commedchemexpress.comnp-mrd.org Streptomyces griseoaurantiacus is a thermotolerant bacterium species initially isolated from marine sediment. wikipedia.org Beyond this compound, this species is also known to produce other antibiotics like manumycin, diperamycin, and chinikomycin. wikipedia.org
Research Efforts in Biosynthetic Pathway Elucidation
Research into the biosynthesis of this compound has aimed to understand the intricate steps involved in its formation within the producing microorganisms. google.comjst.go.jpnih.govsemanticscholar.org These efforts often involve the use of labeled compounds and the analysis of metabolic intermediates. jst.go.jpnih.govsemanticscholar.org
Investigation of Proposed Biosynthetic Precursors and Intermediates
Studies using 13C- and 15N-labeled compounds have provided insights into the precursors of this compound A. jst.go.jpnih.govsemanticscholar.org Experiments with Streptomyces griseoaurantiacus cultures suggest that adenosine (B11128) contributes the adenine (B156593) and ribose moieties to this compound A. jst.go.jpnih.govsemanticscholar.org This indicates that adenosine, formed from amino acids and sugars, serves as a building block. jst.go.jpnih.govsemanticscholar.org Furthermore, data suggest that a dicarboxylic acid derived from the Krebs tricarboxylic acid cycle contributes to the dicarboxylic part of the this compound structure. jst.go.jpnih.govsemanticscholar.org While these studies propose key precursors, further characterization is needed to fully elucidate the complete biosynthetic pathway. utexas.edu
Table 1: Proposed Biosynthetic Precursors of this compound A
| Precursor Type | Contribution to this compound A | Evidence Source |
| Adenosine | Adenine and ribose moieties | 13C- and 15N-labeling studies in S. griseoaurantiacus culture jst.go.jpnih.govsemanticscholar.org |
| Dicarboxylic Acid | Dicarboxylic part of structure | 13C-labeling studies in S. griseoaurantiacus culture jst.go.jpnih.govsemanticscholar.org |
| Amino acids and sugars | Formation of Adenosine | Inferred from adenosine contribution jst.go.jpnih.govsemanticscholar.org |
| Krebs cycle intermediate | Source of dicarboxylic acid | Inferred from dicarboxylic acid contribution jst.go.jpnih.govsemanticscholar.org |
Characterization of Enzymatic Transformations and Associated Enzymes
The biosynthesis of complex natural products like this compound involves a series of enzymatic transformations. While specific enzymes directly involved in every step of this compound biosynthesis are still under investigation, research into similar nucleoside antibiotics provides potential parallels. For instance, studies on the biosynthesis of other modified nucleosides have identified enzymes like non-heme, Fe(II)- and α-ketoglutarate-dependent dioxygenases that play crucial roles in generating modified sugar moieties. nih.govnih.gov These enzymes can catalyze reactions such as the oxidative decarboxylation of α-ketoglutarate coupled with the oxidation of a second substrate, like the conversion of UMP to uridine-5′-aldehyde in the biosynthesis of other nucleoside antibiotics. nih.govnih.gov While not directly confirmed for this compound, such enzymatic activities represent types of transformations likely involved in constructing its unique pseudo-sugar structure.
Genetic Studies of Biosynthetic Gene Clusters
Biosynthetic gene clusters (BGCs) are localized groups of genes that collectively encode the enzymes and regulatory elements required for the biosynthesis of a secondary metabolite. plos.orgfrontiersin.org Identification and analysis of BGCs are crucial for understanding biosynthetic pathways. plos.orgfrontiersin.org While the specific BGC for this compound has been a subject of research interest, detailed genetic studies, such as the complete sequencing and functional characterization of the this compound BGC in Streptomyces griseoaurantiacus, are ongoing areas of research. Studies on other Streptomyces species and their production of diverse secondary metabolites, including other nucleoside antibiotics, have revealed the presence of various BGCs encoding polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and tailoring enzymes. plos.orgfrontiersin.orgdovepress.com Elucidating the this compound BGC would provide the genetic blueprint for its biosynthesis, allowing for a deeper understanding of the enzymatic steps and regulatory mechanisms involved.
Discovery and Characterization of this compound Analogues in Natural Extracts
Investigation of Streptomyces cultures known to produce this compound has led to the discovery and characterization of this compound analogues in natural extracts. google.comresearchgate.net These analogues are structurally related compounds that may be intermediates or shunt products in the biosynthetic pathway, or simply closely related natural products produced by the same organism. researchgate.net For example, in addition to this compound itself, compounds such as deoxythis compound and dihydrodeoxythis compound (also known as this compound C) have been detected and isolated from culture broths. google.commedchemexpress.comresearchgate.net Dihydrodeoxythis compound is related to this compound by the conversion of a hydroxyl group and the hydrogenation of a double bond. google.com Analytical techniques like HPLC coupled with photodiode array detection have been developed to systematically search for and identify these analogues directly from culture broths. researchgate.net Purification using chromatographic methods has allowed for the isolation and characterization of these related structures. researchgate.net The study of these naturally occurring analogues can provide further clues about the flexibility and steps involved in the this compound biosynthetic machinery.
Table 2: Naturally Occurring this compound Analogues
| Analogue Name | Relationship to this compound | Detection Source |
| Deoxythis compound | Structurally related to this compound | Streptomyces culture broth researchgate.net |
| Dihydrodeoxythis compound (this compound C) | Related by hydroxyl group conversion and double bond hydrogenation google.com | Streptomyces griseoaurantiacus culture broth google.commedchemexpress.comresearchgate.net |
| Novel ring-opened analogue | Structurally related to this compound | Streptomyces culture broth researchgate.net |
Molecular and Cellular Mechanisms of Action of Griseolic Acid
Primary Enzymatic Targets: Cyclic Nucleotide Phosphodiesterases (PDEs)
Griseolic acid functions as a potent inhibitor of cyclic nucleotide phosphodiesterases. This inhibition is the primary mechanism through which this compound exerts its biological effects.
Inhibition Kinetics and Concentration-Dependent Effects on PDE Activity
This compound demonstrates potent inhibition of cAMP phosphodiesterase, effective at low concentrations. The concentration required for 50% inhibition (I50) of cAMP phosphodiesterase is typically in the range of 0.01-0.1 μM. Studies using rat brain homogenate as the enzyme source reported I50 values of 0.16 μM for cAMP hydrolysis (with 0.14 μM cAMP as substrate) and 0.63 μM for cGMP hydrolysis (with 0.14 μM cGMP as substrate). The inhibitory effect of this compound on PDE is competitive with respect to the substrate, cAMP. Compared to other known PDE inhibitors, such as theophylline (B1681296) and papaverine (B1678415), this compound exhibits greater potency. Specifically, this compound has been found to be approximately 20 times more potent than papaverine against low Michaelis constant (Km) cAMP PDE derived from rat brain. Analogues of this compound, such as this compound C (Dihydrodeoxythis compound) and this compound B (7'-Desoxythis compound), also exhibit potent inhibitory activity against cAMP PDE, with reported IC50 values of 0.12 μM and 0.16 μM, respectively, using rat brain extract.
The following table summarizes some reported I50/IC50 values for this compound and related compounds against PDE activity:
| Compound | Enzyme Source | Substrate | Substrate Concentration | I50/IC50 (μM) | Citation |
| This compound | Rat brain homogenate | cAMP | 0.14 μM | 0.16 | |
| This compound | Rat brain homogenate | cGMP | 0.14 μM | 0.63 | |
| This compound | Canine cardiac PDE I | cAMP | 0.25 μM | 0.074 | |
| This compound | Canine cardiac PDE I | cGMP | 0.25 μM | 0.035 | |
| This compound | Canine cardiac PDE II | cAMP | 0.25 μM | 0.050 | |
| This compound | Canine cardiac PDE II | cGMP | 0.25 μM | 0.022 | |
| This compound | Canine cardiac PDE III | cAMP | 0.25 μM | 0.018 | |
| This compound | Canine cardiac PDE III | cGMP | 0.25 μM | 0.065 | |
| This compound | Bovine retina rod outer segments | cGMP | 0.25 μM | 18 | |
| This compound | Mouse 3T3 fibroblast cells (Type IV PDE) | cAMP | 0.25 μM | 0.021 | |
| This compound C | Rat brain | cAMP | Not specified | 0.12 | |
| This compound B | Not specified | cAMP | Not specified | 0.16 | |
| Papaverine | Rat brain homogenate | cAMP | 0.14 μM | 3.6 | |
| Papaverine | Rat brain homogenate | cGMP | 0.14 μM | 13.6 | |
| Theophylline | Rat brain homogenate | cAMP | 0.14 μM | 360 | |
| Theophylline | Rat brain homogenate | cGMP | 0.14 μM | 196 |
Differential Selectivity for cAMP PDE and cGMP PDE Isozymes
While this compound inhibits both cAMP and cGMP PDEs, it demonstrates a higher potency towards cAMP PDE. Studies investigating its effects on different canine cardiac PDE isoforms (PDE I, II, and III) revealed varying degrees of inhibition for both cAMP and cGMP hydrolysis, with particularly low I50 values for PDE III (cAMP hydrolysis). Further research indicated that this compound acts as a base-selective inhibitor of type IV PDE in mouse 3T3 cells, which primarily hydrolyzes cAMP. In contrast, its inhibitory activity against cGMP PDE from bovine retina rod outer segments was significantly lower. This differential selectivity suggests that this compound may preferentially target certain PDE isoforms involved in cAMP hydrolysis, such as PDE4, which is known to selectively hydrolyze cAMP and is a major cAMP hydrolytic activity in some tissues.
Molecular Basis of PDE Active Site Recognition and Binding
This compound possesses a unique structural resemblance to cAMP, featuring an adenine (B156593) group in its molecule. This structural similarity is likely key to its interaction with the active site of PDEs. The competitive nature of its inhibition with respect to cAMP further supports the idea that this compound binds to the same catalytic site as the natural substrate. PDE inhibitors are known to bind within the active site of the enzyme, often interacting with conserved residues that form a hydrophobic clamp and an invariant glutamine crucial for orienting the inhibitor. The catalytic domain of PDE4, a key target for cAMP hydrolysis, contains specific binding sites for cAMP/AMP and divalent metal ions (Zn2+ and Mg2+) that are essential for catalytic activity. The adenine moiety of this compound, mimicking that of cAMP, is expected to engage in similar interactions within the adenine-binding pocket of the PDE active site, contributing to its recognition and potent inhibition.
Downstream Intracellular Signaling Pathway Modulation
The primary consequence of PDE inhibition by this compound is the modulation of downstream intracellular signaling pathways, primarily through the alteration of cyclic nucleotide levels.
Perturbation of Cellular Cyclic Nucleotide Levels (e.g., cAMP accumulation)
Inhibition of PDEs by this compound leads to an increase in the intracellular concentrations of cyclic nucleotides, particularly cAMP. Administration of this compound to rats resulted in a several-fold increase in cAMP levels in both liver and plasma. For instance, subcutaneous administration of 10 mg/kg this compound increased liver cAMP levels 5-fold and plasma cAMP levels 9-fold. A more modest increase (about 2-fold) in plasma cAMP was observed after oral administration of 30 mg/kg. This compound has also been shown to significantly increase intracellular cAMP levels in Neuro-2a neuroblastoma cells. To improve cellular permeability and enhance intracellular cAMP accumulation, esters of the carboxylic acids of this compound have been synthesized and evaluated. The dipivaloyloxymethyl ester of this compound, for example, was found to increase cAMP levels at a concentration of 0.1 μM, whereas this compound itself required concentrations above 100 μM to achieve a similar effect, suggesting that the ester is converted to the active form within the cell.
Effects on Metabolic Pathways (e.g., glycogen (B147801) degradation, lipolysis in isolated cells)
The increase in intracellular cAMP levels induced by this compound has direct consequences on metabolic pathways regulated by this second messenger. This compound has been shown to increase glycogen degradation in the liver of mice. Intravenous administration of 1 mg/kg this compound to mice led to approximately a 2-fold increase in blood glucose levels and a reduction in liver glycogen to 30% of its original level. These effects are consistent with the known role of cAMP in stimulating glycogenolysis, a process also activated by hormones like glucagon (B607659) which act via the cAMP system.
Furthermore, this compound stimulates lipolysis in isolated rat fat cells. Lipolysis, the breakdown of triglycerides into free fatty acids and glycerol, is a metabolic pathway significantly influenced by intracellular cAMP concentrations. Increased cAMP levels activate hormone-sensitive lipase (B570770) (HSL), a key enzyme in the lipolytic cascade. The ability of this compound to increase cAMP levels in adipocytes contributes to the observed stimulation of lipolysis. The dipivaloyloxymethyl ester of this compound was also found to stimulate lipolysis in adipocytes at low concentrations, likely due to its conversion to this compound intracellularly.
Identification of Additional Biological Interactors and Pathways
Beyond its primary target of cyclic nucleotide phosphodiesterases, research has explored other potential biological interactors and cellular pathways influenced by this compound and its derivatives. These investigations aim to provide a more comprehensive understanding of the compound's molecular pharmacology.
Enzyme Interaction Profiling
This compound is well-established as an inhibitor of cAMP phosphodiesterase (PDE) at low concentrations, with IC50 values typically in the range of 0.01-0.1 µM. researchgate.netcore.ac.uk Its inhibitory effect on cAMP PDE has been shown to be competitive with respect to the substrate, cAMP, with a reported Ki value of 0.26 µM. nih.govjst.go.jp Studies comparing this compound and its analogues have revealed selectivity towards different PDE isozymes. For instance, this compound and its guanine-substituted analogue (G-GA) exhibited base-selective inhibition of type IV PDE from mouse 3T3 cells and type V PDE from bovine retinas, respectively. nih.gov
The inhibitory potency of this compound against cyclic nucleotide PDE has been demonstrated to be greater than that of other known PDE inhibitors like theophylline and papaverine. core.ac.uk For example, using a supernate of rat brain homogenate as the enzyme source and 0.14 µM cAMP as substrate, the IC50 values were 0.16 µM for this compound, 360 µM for theophylline, and 3.6 µM for papaverine. core.ac.uk When tested against canine cardiac PDEs, this compound showed varying IC50 values for different forms: 74 nM for PDE I, 50 nM for PDE II, and 18 nM for PDE III, using 0.25 µM cAMP as substrate. core.ac.uk
While its primary enzymatic target is PDEs, studies have also investigated interactions with other enzymes. This compound at a concentration of 10⁻⁴ M showed neither agonist nor antagonist activity on cAMP-dependent protein kinase partially purified from rat liver. core.ac.uk Similarly, it had no effect on adenyl cyclase activity from rat brain core.ac.uk or on adenosine (B11128) deaminase from calf intestine. core.ac.uk
Here is a summary of this compound's inhibitory activity on different phosphodiesterases:
| Enzyme Source | Substrate | IC50 (µM) | Ki (µM) | Citation |
| Rat brain homogenate supernate | cAMP | 0.16 | 0.26 | core.ac.uknih.govjst.go.jp |
| Rat brain homogenate supernate | cGMP | 0.63 | - | core.ac.uk |
| Canine cardiac PDE I | cAMP | 0.074 | - | core.ac.uk |
| Canine cardiac PDE II | cAMP | 0.050 | - | core.ac.uk |
| Canine cardiac PDE III | cAMP | 0.018 | - | core.ac.uk |
| Mouse 3T3 fibroblast type IV PDE | cAMP | 0.021 | - | nih.gov |
| Bovine retina type V PDE | cGMP | 18 | - | nih.gov |
Modulatory Effects on Other Cellular Processes (e.g., thrombin-induced platelet aggregation)
The ability of this compound to inhibit phosphodiesterases and subsequently increase intracellular cAMP levels is linked to its effects on various cellular processes. Elevated cAMP levels are known to play a role in inhibiting platelet aggregation. google.com
While some studies on this compound itself did not observe an inhibitory effect on platelet aggregation even at high concentrations core.ac.uk, a carboxyl-esterified analogue, the dipivaloyloxymethyl ester of this compound, was found to inhibit thrombin-induced aggregation of platelets at low concentrations. nih.gov This suggests that modifications to the this compound structure can influence its ability to affect platelet function, possibly by enhancing cellular permeability or altering interactions with specific platelet signaling pathways. nih.gov
Thrombin-induced platelet aggregation is a complex process involving the activation of protease-activated receptors (PARs) and downstream signaling pathways that lead to changes in intracellular calcium and inhibition of adenylyl cyclase, ultimately promoting aggregation. mdpi.comnih.gov While the direct mechanism by which the this compound ester inhibits thrombin-induced aggregation requires further investigation, its known activity as a PDE inhibitor suggests that increasing platelet cAMP levels could counteract the pro-aggregatory signals initiated by thrombin. google.com
Other cellular processes shown to be modulated by this compound include the stimulation of lipolysis in isolated rat fat cells and increased glycogen degradation in mouse liver, effects consistent with elevated intracellular cAMP levels. researchgate.netcore.ac.uk this compound has also been shown to induce multiple neurite formation in neuroblastoma cell lines, a process correlated with the accumulation of intracellular cAMP. researchgate.net
Chemical Synthesis and Structural Modification of Griseolic Acid
Design and Synthesis of Griseolic Acid Analogues and Derivatives for Research
Esterification Strategies for Enhanced Research Probe Properties (e.g., 8'-pivaloyloxymethyl ester)
Until research on the synthesis of this compound is published and becomes accessible, a comprehensive and authoritative article on its chemical synthesis and structural modification cannot be written.
Structure-Activity Relationship (SAR) Studies for Phosphodiesterase Inhibitory Activity
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, a potent inhibitor of phosphodiesterase (PDE), SAR studies have been crucial in identifying the molecular features responsible for its potency and selectivity. By synthesizing and evaluating various analogues, researchers have been able to map the key interactions between the inhibitor and the enzyme's active site.
Correlating Structural Features with Enzyme Inhibition Potency
The molecular architecture of this compound, which includes an adenine (B156593) base and two carboxyl groups on a unique bicyclic sugar-like nucleus, is central to its phosphodiesterase inhibitory activity. nih.gov Modifications to these key structural features have demonstrated a direct correlation with the compound's enzyme inhibition potency.
One of the most significant modifications involves the substitution of the adenine base. When the adenine moiety of this compound (GA) was replaced with guanine (B1146940) to form G-GA (6-deamino-2-amino-6-hydroxythis compound) or with hypoxanthine (B114508) to create H-GA (6-deamino-6-hydroxythis compound), a dramatic shift in inhibitory potency against different PDE isozymes was observed. nih.gov For instance, while this compound is a potent inhibitor of Type IV cAMP-PDE, the guanine analogue (G-GA) showed significantly reduced activity against this enzyme. Conversely, G-GA became an exceptionally potent inhibitor of cGMP-PDE from bovine retina (Type V PDE), an enzyme against which the parent this compound is considerably weaker. nih.gov
Esterification of the two carboxyl groups has also been explored as a means to modify the molecule's properties. While the dimethyl ester of this compound was found to be inactive, the dipivaloyloxymethyl ester of GA showed efficacy in cellular assays. nih.gov This suggests that the free carboxyl groups are essential for direct enzyme inhibition, but esterification to a pro-drug form can enhance cellular uptake, after which intracellular enzymes hydrolyze the ester to release the active this compound. nih.gov
Table 1: Inhibitory Potency (IC50) of this compound Analogues against Phosphodiesterases
| Compound | Modification | cAMP-PDE (Type IV) IC50 (µM) | cGMP-PDE (Type V) IC50 (µM) |
|---|---|---|---|
| This compound (GA) | Adenine base | 0.021 | 18 |
| G-GA | Guanine base | 15 | 0.040 |
| H-GA | Hypoxanthine base | 11 | 0.12 |
Elucidating Key Pharmacophoric Elements for Selectivity
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound and its analogues, the key pharmacophoric elements responsible for selective PDE inhibition have been elucidated through comparative activity studies.
The purine (B94841) base is arguably the most critical element for determining selectivity between different PDE families. The dramatic switch in selectivity observed between this compound and its guanine analogue (G-GA) underscores this point. This compound, with its adenine base, is a highly selective inhibitor of Type IV cAMP-PDE. nih.gov In contrast, G-GA, containing a guanine base, is a potent and selective inhibitor of Type V cGMP-PDE. nih.gov This suggests that the specific pattern of hydrogen bond donors and acceptors on the purine ring (adenine vs. guanine) is a primary determinant for selective interaction with the amino acid residues within the active sites of different PDE isozymes.
The high degree of sequence conservation in the catalytic domain of PDE enzymes makes designing selective inhibitors challenging. researchgate.net Selectivity is often achieved by exploiting subtle differences in the size, shape, and amino acid composition of the active site or adjacent regions among different isoforms. nih.gov The data from this compound analogues show that the substitution of the adenine with a guanine base allows for a new set of interactions within the Type V PDE active site, leading to a 450-fold increase in potency compared to the parent compound, while simultaneously decreasing its potency against Type IV PDE by over 700-fold. nih.gov This highlights the purine base as the key pharmacophoric feature for directing selectivity.
Table 2: Selectivity Profile of this compound Analogues
| Compound | Primary Target | Selectivity Note |
|---|---|---|
| This compound (GA) | Type IV cAMP-PDE | Highly selective for Type IV over Type V PDE. |
| G-GA | Type V cGMP-PDE | Highly selective for Type V over Type IV PDE. |
Computational Approaches in SAR Analysis
Computational chemistry offers powerful tools to complement experimental SAR studies by providing insights into the molecular interactions that govern inhibitor potency and selectivity. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and pharmacophore modeling are instrumental in rational drug design. researchgate.netnih.govnih.gov
For this compound and its derivatives, molecular docking simulations could be employed to model the binding poses of GA, G-GA, and H-GA within the crystal structures of different PDE isozymes (e.g., PDE4 and PDE5). Such studies would help visualize the specific hydrogen bonds and hydrophobic interactions that contribute to the observed binding affinities. nih.gov This could explain, at an atomic level, why the guanine base of G-GA forms a more favorable interaction with the active site of PDE5, while the adenine base of GA fits better into the PDE4 active site.
Pharmacophore modeling can be used to generate a 3D model that defines the essential chemical features required for PDE inhibition. nih.govresearchgate.net Based on the structures of this compound and its analogues, a pharmacophore model would likely include features for a hydrogen-bonding purine ring, specific acceptor/donor patterns, and negatively charged groups corresponding to the carboxylates. This model could then be used for virtual screening of chemical databases to identify novel compounds with potentially similar inhibitory activity.
Furthermore, if a larger series of analogues were available, QSAR studies could be performed to develop a mathematical model that correlates the chemical structures of the compounds with their inhibitory activities. nih.gov A 3D-QSAR analysis, for example, could provide contour maps that indicate where steric bulk or specific electrostatic properties on the this compound scaffold are favorable or unfavorable for activity, thereby guiding the design of new, more potent, and selective inhibitors. frontiersin.org
Preclinical Pharmacological Investigations and Biological Research Applications
In Vitro Biological Activity Assessments
Laboratory-based studies have been crucial in characterizing the biochemical and cellular effects of griseolic acid. These assessments have focused on its interactions with specific enzymes, its influence on cellular signaling pathways, and its impact on various cell models.
Enzyme Kinetics and Inhibitor Classification
This compound has been identified as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs). Specific investigations into its enzyme kinetics have revealed the following:
Target Enzymes: this compound demonstrates inhibitory activity against both adenosine (B11128) 3',5'-cyclic monophosphate (cAMP) phosphodiesterase and guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP) phosphodiesterase.
Inhibitor Classification: Kinetic analysis has classified this compound as a competitive inhibitor . This classification indicates that this compound competes with the natural substrates (cAMP and cGMP) for binding to the active site of the phosphodiesterase enzyme.
Inhibition Constants (Ki): The potency of its inhibitory action is quantified by its inhibition constants. For cAMP phosphodiesterase, the Ki value has been determined to be 1.9 x 10-7 M. For cGMP phosphodiesterase, the Ki value is 4.8 x 10-7 M. These low Ki values signify a high affinity of this compound for these enzymes.
Table 1: Enzyme Inhibition Data for this compound
| Target Enzyme | Inhibitor Classification | Inhibition Constant (Ki) |
|---|---|---|
| cAMP Phosphodiesterase | Competitive | 1.9 x 10-7 M |
| cGMP Phosphodiesterase | Competitive | 4.8 x 10-7 M |
Cell-Based Functional Assays (e.g., cyclic AMP accumulation in cell lines)
Consistent with its role as a phosphodiesterase inhibitor, this compound has been shown to modulate intracellular levels of cyclic AMP in cell-based functional assays. By inhibiting the enzymes that break down cAMP, this compound leads to an accumulation of cyclic AMP within cells. This elevation of cAMP levels can, in turn, influence a variety of downstream cellular processes that are regulated by this important second messenger.
Evaluation in Various Cell Models for Specific Biological Responses
The biological effects of this compound have been explored in different cell models to understand its potential applications in specific research areas. One notable area of investigation is its potential as an anti-allergic agent. Studies have demonstrated that this compound can inhibit the passive cutaneous anaphylaxis (PCA) reaction, suggesting it may interfere with the cellular mechanisms that underlie allergic responses.
In Vivo Preclinical Studies in Animal Models
To complement the findings from in vitro studies, this compound has been evaluated in animal models to understand its physiological effects in a whole-organism context.
Pharmacodynamic Effects in Animal Systems (e.g., metabolic changes in mouse liver)
The pharmacodynamic effects of this compound have been investigated in animal systems, revealing its influence on metabolic processes. For instance, studies in mice have shown that this compound can impact liver metabolism. These investigations are crucial for understanding how the compound's enzymatic and cellular activities translate to broader physiological changes.
Evaluation of Analogues in Animal Models for Specific Research Objectives (e.g., anti-tumor potential in animal models, not human trials)
Research has also extended to the synthesis and evaluation of this compound analogues to explore their potential for specific research objectives. For example, derivatives of this compound have been created and tested in animal models to assess their anti-tumor potential. One such derivative, a C-nucleoside analogue of this compound, has been synthesized and is a subject of ongoing research to determine its biological properties and potential as a research tool in cancer studies.
Advanced Research Methodologies and Future Directions
Computational Chemistry and Theoretical Studies on Griseolic Acid
Predicting Binding Site Topographies and Conformational Preferences
Further research and publication in these specific areas are needed before a detailed article on these advanced methodologies for this compound can be written.
Quantum Chemical Calculations for Structure-Property and Structure-Activity Correlations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the nuanced structure-property and structure-activity relationships of ursolic acid and its derivatives. researchgate.netresearchgate.net Methods such as B3LYP with basis sets like 6-31G(d) are frequently used to optimize the molecular geometry of ursolic acid and its metallic complexes, providing insights into bond lengths and angles. nih.govresearchgate.net
These computational approaches are crucial for elucidating the mechanisms behind the compound's biological activities. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in predicting antioxidant potential. nih.gov The HOMO energy reflects a molecule's capacity to donate electrons, while the LUMO energy indicates its electron-accepting ability. nih.gov Such calculations have been used to study how complexation with metal ions like copper (II) can enhance the antioxidant activity of ursolic acid. nih.govresearchgate.net
Furthermore, theoretical calculations help in analyzing intermolecular forces, revealing that ursolic acid molecules tend to aggregate into dimers and tetramers via hydrogen bonds, a behavior that influences its physical and biological properties. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) modeling, which uses descriptors derived from these quantum chemical methods, serves as a predictive tool to assess the biological activity of novel ursolic acid derivatives, thereby accelerating the drug discovery process. researchgate.net
Table 1: Key Parameters from Quantum Chemical Calculations of Ursolic Acid
| Calculated Parameter | Significance | Application Example | Reference |
| HOMO/LUMO Energies | Characterizes electron-donating/accepting ability | Predicting antioxidant activity and reactivity | nih.gov |
| Bond Dissociation Enthalpy | Energy required to break a specific bond | Understanding antioxidant mechanisms (e.g., hydrogen atom transfer) | nih.gov |
| Proton Affinity | Measure of gas-phase basicity | Elucidating antioxidant mechanisms in polar media | nih.gov |
| Molecular Geometry | Defines the 3D structure of the molecule | Correlating structural features with biological function | nih.govnih.gov |
| Intermolecular Interactions | Describes aggregation behavior (dimers, tetramers) | Explaining physical properties and formulation challenges | researchgate.netnih.gov |
Emerging Preclinical Research Technologies Applied to Ursolic Acid
The preclinical evaluation of natural compounds like ursolic acid is being revolutionized by emerging technologies that offer more physiologically relevant and higher-throughput models compared to traditional 2D cell cultures and animal studies.
Microphysiological systems, commonly known as organ-on-a-chip (OOAC) platforms, are microfluidic devices that contain living human cells in a 3D culture to mimic the structure and function of human organs. nih.govnih.gov These systems, which can model organs such as the liver, lung, kidney, and heart, provide a more accurate representation of human physiology and are valuable for studying the mechanisms of action of therapeutic compounds. nih.govresearchgate.net
While direct studies applying ursolic acid to specific OOAC systems are still emerging, the technology presents a significant opportunity for future research. For example, a "liver-on-a-chip" could be used to perform detailed mechanistic studies on the known hepatoprotective effects of ursolic acid. researchgate.net Similarly, a "tumor-on-a-chip" could allow researchers to observe the compound's anti-metastatic and anti-angiogenic effects in a dynamic, 3D tumor microenvironment, offering insights that are not achievable with conventional in vitro assays. ucsd.edu The ability to integrate multiple organ chips into a "human-on-a-chip" could further enable the study of systemic effects and metabolism. nih.gov
To enhance the therapeutic potential of ursolic acid, researchers are increasingly turning to the synthesis of derivative libraries followed by high-throughput screening (HTS) to identify compounds with improved potency and specificity. nih.gov HTS and high-content screening (HCS) methodologies enable the rapid evaluation of thousands of compounds for their effects on specific biological targets or cellular phenotypes. nih.gov
Numerous studies have reported the creation and screening of ursolic acid derivative libraries against various diseases, particularly cancer. nih.govmdpi.com For instance, a library of ursolic acid-benzylidine derivatives was synthesized and screened against a panel of human cancer cell lines (lung, breast, colon, and leukemia), leading to the identification of a derivative with significantly enhanced apoptotic activity in colon cancer cells. nih.gov Another approach involved synthesizing ursolic acid-triazolyl derivatives and screening them for cytotoxic activity, which successfully identified several compounds with potent anticancer effects. mdpi.com These screening campaigns are essential for building structure-activity relationships and selecting the most promising candidates for further preclinical development. nih.gov
Unresolved Questions and Prospective Research Avenues for Ursolic Acid
Despite decades of research, several questions regarding the biology and pharmacology of ursolic acid remain unanswered, presenting fertile ground for future investigations.
The general biosynthetic pathway of ursolic acid in plants is understood to originate from the cyclization of 2,3-oxidosqualene (B107256). mdpi.comnih.gov This precursor is first transformed into α-amyrin by the enzyme α-amyrin synthase. researchgate.net Subsequently, α-amyrin undergoes a three-step oxidation at the C-28 position, a process catalyzed by multifunctional cytochrome P450 enzymes of the CYP716A subfamily, to yield ursolic acid. mdpi.comresearchgate.net
However, the complete enzymatic cascade and its regulation are not fully characterized across the diverse plant species that produce this compound. mdpi.com Identifying the specific orthologs of these enzymes in various plants, understanding their substrate specificities, and elucidating the regulatory networks that control their expression remain key unresolved questions. researchgate.net A complete understanding of the biosynthetic pathway is critical for metabolic engineering efforts aimed at the sustainable and high-yield production of ursolic acid and its valuable derivatives in microbial or plant-based systems. researchgate.net
Table 2: Key Enzymes in the Biosynthesis of Ursolic Acid
| Enzyme | Abbreviation | Function | Reference |
| Farnesyl Pyrophosphate Synthase | FPS | Synthesizes farnesyl pyrophosphate | researchgate.net |
| Squalene (B77637) Synthase | SQS | Dimerizes farnesyl pyrophosphate to form squalene | researchgate.net |
| Squalene Epoxidase | SQE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene | researchgate.net |
| α-Amyrin Synthase | aAS | Cyclizes 2,3-oxidosqualene to α-amyrin | researchgate.net |
| Cytochrome P450 Monooxygenase | CYP716A Family | Performs three-step oxidation of α-amyrin at C-28 to form ursolic acid | mdpi.comresearchgate.net |
Ursolic acid is a multitarget agent, with its anticancer effects linked to the modulation of major signaling pathways including STAT3, NF-κB, and PI3K/Akt/mTOR. nih.govnih.gov It is also known to interact with key players in the apoptotic machinery, such as caspases and proteins from the Bcl-2 family. nih.govresearchgate.net
Nevertheless, a comprehensive map of its molecular targets remains incomplete. eurekaselect.com A significant prospective research avenue is the identification of novel or underexplored direct binding partners for ursolic acid. Modern chemical proteomics and computational approaches could uncover targets beyond the well-established signaling pathways. Research has already begun to identify less conventional targets, such as Hypoxia-inducible factor-1α (HIF-1α), which is crucial for tumor survival and angiogenesis. researchgate.net Investigating its role in modulating neuroinflammatory and apoptotic pathways in the context of neurodegenerative conditions like Parkinson's disease has also revealed novel targets such as CASP8 and MAPK3. nih.govnih.gov Uncovering new biological targets will not only deepen the mechanistic understanding of ursolic acid's pleiotropic effects but could also pave the way for its application in new therapeutic areas. nih.gov
Exploration of Additional Preclinical Pharmacological Applications
The therapeutic potential of this compound and its derivatives extends beyond their currently established activities. Although direct studies on this compound are not available in the provided search results, the extensive research on structurally related pentacyclic triterpenoids, such as Ursolic acid, offers a roadmap for future investigations into the preclinical pharmacological applications of this compound. The diverse biological activities observed for Ursolic acid and its analogs suggest that this compound may also possess a broad spectrum of therapeutic properties.
Table 1: Potential Preclinical Pharmacological Applications for this compound Based on Analogue Research
| Pharmacological Application | Potential Mechanism of Action (Inferred from Analogues) | Key Research Findings on Analogues |
| Anticancer | Induction of apoptosis, inhibition of proliferation, and suppression of metastasis through modulation of various signaling pathways. mdpi.com | Ursolic acid has demonstrated potent anticancer effects against a variety of cancer cell lines by targeting pathways such as NF-κB and STAT3. mdpi.comnih.gov |
| Anti-inflammatory | Inhibition of pro-inflammatory enzymes and cytokines. mdpi.com | Synthetic derivatives of Ursolic acid have shown significant anti-inflammatory activity, in some cases exceeding that of standard drugs like ibuprofen. mdpi.com |
| Antimicrobial | Disruption of bacterial metabolic pathways. mdpi.com | Ursolic acid and its analogues have demonstrated the ability to inhibit the growth of various bacterial strains. mdpi.com |
| Cardioprotective | Reduction of oxidative stress and inflammation in vascular tissues. nih.gov | Dietary Ursolic acid has been shown to protect against vascular injury in preclinical models of diabetes. nih.gov |
| Neuroprotective | Upregulation of neurotrophic factors and protection against neuronal damage. nestronics.ca | Ursolic acid has been found to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), which is crucial for cognitive function. nestronics.ca |
| Metabolic Regulation | Improvement of insulin (B600854) sensitivity and reduction of blood glucose levels. nih.gov | Ursolic acid can inhibit protein tyrosine phosphatase 1B, a key negative regulator of insulin signaling. nih.gov |
The exploration of these and other potential applications will be crucial in fully realizing the therapeutic promise of this compound. Future preclinical studies should focus on validating these inferred activities and elucidating the specific molecular targets of this compound in various disease models. The development of novel derivatives and drug delivery systems will also be essential to enhance its bioavailability and clinical utility. nih.gov
Q & A
Q. What are the structural characteristics of Griseolic acid that underlie its inhibitory activity against cyclic AMP phosphodiesterase?
this compound A (127), B (128), and C (129) feature a unique nine-carbon bicyclic sugar moiety linked to a dicarboxylate glycone. The bicyclic structure is critical for binding to the phosphodiesterase active site, as demonstrated by the loss of inhibitory activity in the ring-opened analogue (130) . Comparative NMR and X-ray crystallography studies confirm that the rigidity of the bicyclic system enhances target affinity by mimicking cyclic AMP’s conformation .
Q. What experimental methodologies are employed to trace the biosynthesis of this compound in Streptomyces griseoaurantiacus?
Isotopic labeling (e.g., [2-¹³C]-acetate and [1,4-¹³C]-succinate feeding experiments) combined with mass spectrometry (MS) and nuclear magnetic resonance (NMR) are key. These methods identified oxaloacetate (132) as a precursor for the dicarboxylate moiety and confirmed adenosine (131) as the nucleoside donor . Stable isotope probing (SIP) further elucidates carbon flux in the citric acid cycle intermediates .
Q. How is this compound structurally distinguished from other cyclic nucleotide analogues, such as sinefungin?
this compound’s bicyclic sugar and dicarboxylate group differentiate it from sinefungin (133), which contains a linear sugar and a methionine-derived side chain. High-resolution LC-MS and tandem MS/MS fragmentation patterns are used to validate these structural differences .
Advanced Research Questions
Q. What challenges arise in synthesizing this compound derivatives via radical cyclization, and how can reaction conditions be optimized?
Radical cyclization methods, such as those described by Knapp et al. (2001), face challenges in regioselectivity and yield due to competing side reactions. Optimizing solvent polarity (e.g., using acetonitrile over DMF) and radical initiator concentrations (e.g., AIBN at 0.1–0.3 mol%) improves selectivity for the desired bicyclic product. Monitoring via real-time FTIR spectroscopy aids in controlling intermediate stability .
Q. How can contradictory data on this compound’s enzymatic inhibition kinetics be reconciled across studies?
Discrepancies often stem from assay variability (e.g., enzyme source, buffer pH, or substrate concentrations). Standardizing assays using recombinant human phosphodiesterases and pre-incubation protocols minimizes variability. Meta-analysis of kinetic parameters (e.g., Ki values) with Bayesian hierarchical modeling accounts for inter-study heterogeneity .
Q. What advanced analytical techniques validate the purity and identity of novel this compound derivatives?
Multi-dimensional NMR (¹H-¹³C HSQC, NOESY) confirms stereochemistry, while high-resolution mass spectrometry (HRMS) with ion mobility spectrometry distinguishes isomers. Purity is assessed via ultra-performance liquid chromatography (UPLC) with charged aerosol detection (CAD), which quantifies non-UV-active impurities .
Q. How do modifications to the dicarboxylate glycone affect this compound’s bioavailability and target selectivity?
Structure-activity relationship (SAR) studies show that replacing the dicarboxylate with monoester groups reduces cellular uptake by 60–80%, as measured via Caco-2 permeability assays. Molecular dynamics simulations reveal that the dicarboxylate’s charge interaction with membrane transporters is critical for bioavailability .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
